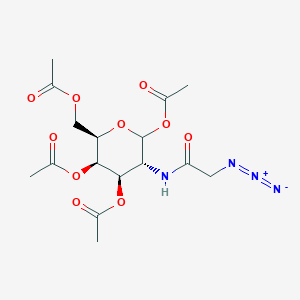
Ac4GalNAz
Übersicht
Beschreibung
Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylgalactosamine (GalNAc) .
Molecular Structure Analysis
The molecular formula of this compound is C16H22N4O10 . Its molecular weight is 430.37 g/mol and its exact mass is 430.13 g/mol . The InChIKey of this compound is HGMISDAXLUIXKM-YJUJGKJLSA-N .
Physical And Chemical Properties Analysis
This compound is an amorphous solid with an off-white to grey color . It is soluble in DMSO, DMF, and MeOH . The topological polar surface area of this compound is 158 Ų .
Wissenschaftliche Forschungsanwendungen
1. Tissue Engineering and Regenerative Medicine
- Azide-Modified Extracellular Matrix (ECM) Production: Ac4GalNAz has been used in metabolic glycoengineering to incorporate azide-modified monosaccharide derivatives into the ECM. Adipose-derived stem cells treated with this compound can produce an azide-modified ECM, which is highly biocompatible and can be used as a multifunctional biomaterial for tissue engineering and regenerative medicine applications (Nellinger et al., 2019).
2. Glycoproteomics
- IsoTaG Technique in Glycoproteomics: this compound is integral to a method called isotope-targeted glycoproteomics (IsoTaG), which characterizes azidosugar-labeled glycopeptides with intact glycans. It has been used to analyze glycoproteomes from various cell lines, revealing thousands of glycopeptides and aiding in the structural understanding of the glycoproteome (Woo et al., 2017).
3. Cellular Biology
- Selective Inhibition of Heparan Sulphate Biosynthesis: this compound has been used to selectively inhibit heparan sulphate biosynthesis without affecting chondroitin sulphate. It acts by interfering with HS chain elongation, leading to decreased expression. This inhibition is transient and dose-dependent, making this compound a valuable tool in cell biology and developmental studies (Maciej-Hulme et al., 2021).
4. Immunotherapy
- Enhancing CAR-T Cell Therapy: this compound has been utilized in click CAR-T cell engineering. It helps in glycometabolic labeling of CAR-T cells, enhancing their interaction with tumors via bioorthogonal click chemistry. This approach significantly improves the efficiency of CAR-T cells in recognizing and eliminating tumors, demonstrating potential for advanced cancer immunotherapy (Pan et al., 2020).
Wirkmechanismus
Target of Action
Ac4GalNAz, also known as N-azidoacetylgalactosamine-tetraacylated, is a metabolic chemical reporter . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The primary targets of this compound are proteins that undergo glycosylation , a post-translational modification process where carbohydrate molecules are added to specific amino acid residues on proteins .
Mode of Action
This compound is metabolized by endogenous enzymes to label complex glycan structures . It is cell-permeable and intracellularly processed . Once supplied to cells, this compound is incorporated by glycosylation events to effectively ‘tag’ glycoproteins with the azide group . The azide group can then be specifically targeted for detection or conjugation using alkyne-activated reagents (‘click’ chemistry) or phosphine-activated reagents (Staudinger ligation) .
Biochemical Pathways
This compound is predominantly used to label the O-linked glycosylation (O-GlcNAc and O-GalNAc) . The azide-modified sugars are metabolic substitutes for endogenous amino sugars . The azide group introduced by this compound onto a native protein uses different glycosylation processes .
Pharmacokinetics
The acetyl groups in this compound increase cell permeability and allow the unnatural sugars to easily pass through the cell membrane . Carboxyesterases remove the acetyl groups once the monosaccharide is in the cell . This process impacts the bioavailability of this compound in the cell.
Result of Action
The result of this compound action is the tagging of glycoproteins with the azide group . This tagging facilitates the investigation of cellular pathways involving glycosylation . The azide-modified protein can be detected by reaction with alkynes .
Action Environment
The action of this compound is influenced by the cellular environment. The azide group is small, nonreactive, and absent from living systems . The reaction chemistry with phosphine compounds occurs effectively in simple buffer conditions .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-Azidoacetylgalactosamine-tetraacylated plays a crucial role in biochemical reactions, particularly in the identification and characterization of cell surface sialic acid-containing glycoproteins. The azide group in N-Azidoacetylgalactosamine-tetraacylated can be detected by reaction with alkynes, often labeled with fluorescent probes or biotin . The acetyl groups enhance cell permeability, allowing the compound to easily pass through the cell membrane. Once inside the cell, carboxyesterases remove the acetyl groups, enabling the monosaccharide to participate in glycosylation processes .
Cellular Effects
N-Azidoacetylgalactosamine-tetraacylated has significant effects on various types of cells and cellular processes. It is incorporated into glycoproteins through glycosylation, effectively tagging these proteins with the azide group. This tagging facilitates the study of cellular pathways involving glycosylation . At optimal concentrations, N-Azidoacetylgalactosamine-tetraacylated does not significantly affect cellular functions such as proliferation, migration, and gene expression . Higher concentrations can inhibit these functions and down-regulate genes related to cell adhesion and signaling pathways .
Molecular Mechanism
The mechanism of action of N-Azidoacetylgalactosamine-tetraacylated involves its incorporation into glycoproteins via glycosylation. The azide group on N-Azidoacetylgalactosamine-tetraacylated allows for specific detection and conjugation through click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions enable the visualization and study of glycoproteins and other biomolecules tagged with N-Azidoacetylgalactosamine-tetraacylated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Azidoacetylgalactosamine-tetraacylated can change over time. The compound is stable when stored at -20°C and can be used for up to 12 months . Over time, the incorporation of N-Azidoacetylgalactosamine-tetraacylated into glycoproteins remains effective, allowing for consistent metabolic labeling and visualization of cellular processes . Long-term studies have shown that the compound does not significantly degrade, maintaining its efficacy in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N-Azidoacetylgalactosamine-tetraacylated vary with different dosages in animal models. At optimal concentrations, the compound effectively labels glycoproteins without adverse effects . Higher doses can lead to toxicity and inhibit cellular functions such as proliferation and viability . It is crucial to determine the appropriate dosage to balance labeling efficiency and cellular health .
Metabolic Pathways
N-Azidoacetylgalactosamine-tetraacylated is involved in metabolic pathways related to glycosylation. It is converted by endogenous enzymes into UDP-GalNAz and subsequently incorporated into glycoproteins . This process allows for the study of glycosylation events and the identification of glycoproteins involved in various cellular processes .
Transport and Distribution
Within cells, N-Azidoacetylgalactosamine-tetraacylated is transported and distributed efficiently due to its cell-permeable nature . The compound is incorporated into glycoproteins and can be detected through click chemistry reactions . This efficient transport and distribution facilitate the study of glycosylation and other cellular processes .
Subcellular Localization
N-Azidoacetylgalactosamine-tetraacylated is localized within specific subcellular compartments, depending on the glycoproteins it is incorporated into . The azide group allows for targeted detection and visualization of these glycoproteins, providing insights into their subcellular localization and function . This localization is crucial for understanding the role of glycoproteins in cellular processes and their interactions with other biomolecules .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13-,14+,15-,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-YJUJGKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


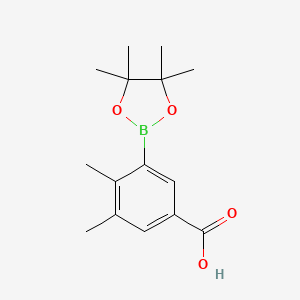
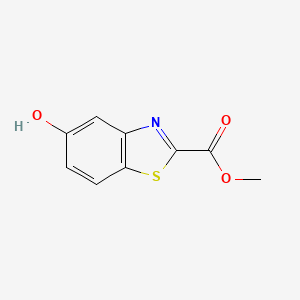
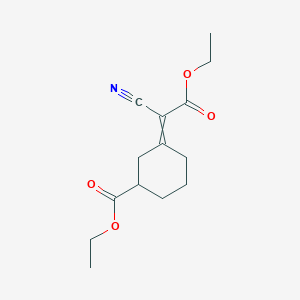
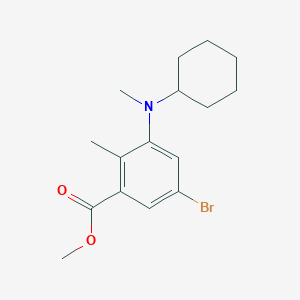
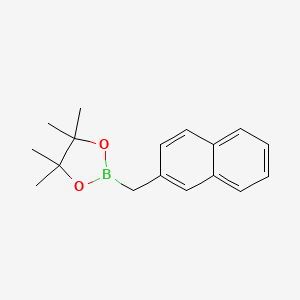

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)


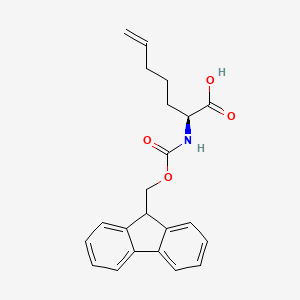

![8-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1401418.png)


